molecular formula C7H10ClNS B13464880 2-(1-Chloro-2-methylpropyl)-1,3-thiazole CAS No. 2288934-90-5

2-(1-Chloro-2-methylpropyl)-1,3-thiazole

Cat. No.: B13464880
CAS No.: 2288934-90-5
M. Wt: 175.68 g/mol
InChI Key: DKJIROCEPRVPNV-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methylpropyl)-1,3-thiazole is a chemical compound with the molecular formula C7H10ClNS and a molecular weight of 175.68 g/mol . Its structure is defined by the SMILES notation CC(C)C(C1=NC=CS1)Cl . This organochlorine compound incorporates a thiazole ring, a five-membered heteroaromatic scaffold containing nitrogen and sulfur atoms that is of significant interest in medicinal and agrochemical research . The thiazole ring is a privileged structure in drug discovery, found in numerous FDA-approved pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects . The specific combination of the thiazole heterocycle with a reactive chloro-alkyl substituent in this molecule makes it a valuable and versatile building block (synthon) for chemical synthesis. Researchers can utilize this compound to develop novel derivatives for biological activity screening or as an intermediate in constructing more complex molecular architectures. It is commonly employed in various synthetic transformations, where the chlorine atom can undergo substitution reactions, and the thiazole ring can participate in electrophilic or nucleophilic substitutions, typically at the C-5 and C-2 positions, respectively . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use, nor for personal use. Researchers should refer to the Safety Data Sheet (SDS) for proper handling and hazard information before use.

Properties

CAS No.

2288934-90-5

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-(1-chloro-2-methylpropyl)-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,1-2H3

InChI Key

DKJIROCEPRVPNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=CS1)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(1-Chloro-2-methylpropyl)-1,3-thiazole

General Synthetic Strategy

The synthesis typically involves the nucleophilic substitution or condensation reactions between a suitable halogenated alkyl amine and a thiazole precursor or thioamide derivative. The key steps are:

  • Formation of the thiazole ring via cyclization reactions involving thioamide or thiosemicarbazide derivatives.
  • Introduction of the chlorinated alkyl side chain either by direct substitution or through alkylation reactions.
  • Purification by crystallization or chromatographic methods to achieve high purity.

Specific Synthetic Routes

Route A: Reaction of 3-chloro-2-methylpropylamine with 2-bromo-4-methylthiazole
  • Reaction conditions: The nucleophilic substitution of 2-bromo-4-methylthiazole with 3-chloro-2-methylpropylamine is conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Temperature: Reflux conditions are applied to ensure complete conversion.
  • Solvent: Polar aprotic solvents or aqueous mixtures are used.
  • Outcome: This method yields 2-(3-chloro-2-methylpropyl)-4-methyl-1,3-thiazole, which is structurally related to the target compound and can be adapted for this compound synthesis by modifying substituents.
Route B: One-Pot Multicomponent Reactions (MCR)
  • Method: One-pot synthesis involving condensation of thiosemicarbazide, hydrazonoyl chlorides, and thiazole derivatives under reflux in dioxane with catalytic triethylamine.
  • Advantages: High atom economy, efficiency, and rapid synthesis.
  • Application: While primarily used for thiazolyl-hydrazono derivatives, this strategy can be adapted for alkyl-substituted thiazoles by selecting appropriate alkylating agents.
Route C: Cyclization via α-Haloketones and Thioamides
  • Process: Reaction of thioamides with α-haloketones under reflux in toluene using Lawesson’s reagent for thionation followed by Hantzsch condensation.
  • Relevance: This classical approach allows for controlled introduction of alkyl substituents on the thiazole ring.

Industrial and Patent-Reported Processes

  • Chlorination of Allyl Isothiocyanate: A patented process for preparing chlorinated thiazoles involves reacting allyl isothiocyanate with chlorinating agents (e.g., chlorine, sulfuryl chloride) at controlled temperatures (-40°C to +30°C), followed by oxidation and isolation steps. This method achieves high purity and yield of chlorinated thiazole intermediates, which can be further functionalized to yield the target compound.
  • Use of 1,3-Dichloropropene and Thiocyanate Salts: Alternative routes involve intermediates such as 3-chloro-1-isothiocyanato-1-propene, enabling selective chlorination and ring closure.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature -40°C to reflux (varies by step) Low temp for chlorination, reflux for cyclization
Solvent Dioxane, toluene, polar aprotic solvents Solvent choice affects yield and purity
Base Sodium hydroxide, potassium carbonate Facilitates nucleophilic substitution
Chlorinating Agents Chlorine, sulfuryl chloride, PCl3 Used for selective chlorination
Oxidizing Agents Peroxides or other mild oxidants For conversion of intermediates
Reaction Time 2-4 hours (MCR), variable for other routes Monitored by TLC or other analytical methods

Purification and Characterization

  • Purification: Crystallization from ethanol or other suitable solvents is the preferred method to obtain high-purity compounds. Chromatographic techniques (silica gel column chromatography) are also employed.
  • Characterization: Confirmed by spectroscopic methods such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to verify structure and purity.

Comparative Summary of Preparation Methods

Method Advantages Disadvantages Yield & Purity
Nucleophilic substitution (Route A) Straightforward, accessible reagents Requires reflux, possible side reactions Moderate to high yield, good purity
One-pot multicomponent (Route B) Efficient, atom economical Limited substrate scope High yield, rapid synthesis
Cyclization via α-haloketones (Route C) Classical, versatile Multiple steps, longer reaction time High purity, moderate yield
Chlorination of allyl isothiocyanate (Patent method) High purity, scalable Requires controlled conditions, excess reagents High yield, high purity

Research Results and Observations

  • The patent literature emphasizes the importance of temperature control and reagent stoichiometry to minimize by-products and maximize yield of chlorinated thiazoles.
  • Multicomponent reactions have been shown to provide rapid access to diverse thiazole derivatives with biological activity, indicating potential for structural modifications of the target compound.
  • Spectral data from synthesized analogues confirm the structural integrity of the chlorinated alkyl substituents on the thiazole ring, with characteristic NMR shifts and mass fragmentation patterns.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 1-position of the branched propyl chain undergoes nucleophilic substitution (SN2 or SN1 mechanisms) under specific conditions:

Reaction TypeReagents/ConditionsProductsYield/Notes
Ammonolysis NH₃ (excess), ethanol, reflux2-(2-Methylpropylamino)-1,3-thiazole~75% yield
Thiol Substitution NaSH, DMF, 60°C2-(2-Methylpropylthio)-1,3-thiazole68% yield
Hydrolysis NaOH (aq.), 80°C2-(2-Methylpropylhydroxy)-1,3-thiazoleLimited stability due to β-hydroxythiazole tautomerization

Mechanistic Insight :

  • SN2 Pathway : Favored in polar aprotic solvents (e.g., DMF), where the chloro group is displaced by nucleophiles like amines or thiols. The branched alkyl chain slightly hinders backside attack but does not preclude reactivity.

  • SN1 Pathway : Observed in acidic aqueous media, generating a carbocation intermediate that reacts with weak nucleophiles (e.g., H₂O) .

Ring-Opening and Rearrangement Reactions

The thiazole ring can undergo electrophilic or radical-mediated transformations:

a) Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the thiazole ring at the 5-position, yielding 5-nitro-2-(1-chloro-2-methylpropyl)-1,3-thiazole (62% yield) .

  • Halogenation : Bromine in acetic acid substitutes the 4-position, forming 4-bromo-2-(1-chloro-2-methylpropyl)-1,3-thiazole .

b) Radical Reactions

Under UV light and AIBN initiation, the chloroalkyl side chain participates in radical coupling with alkenes (e.g., styrene), forming extended alkyl-thiazole hybrids.

Elimination Reactions

Dehydrohalogenation occurs under strong basic conditions:

BaseSolventTemperatureProduct
KOtBuTHF70°C2-(2-Methylpropenyl)-1,3-thiazole
NaOHEthanolRefluxMixture of alkenes and thiazole oxides

The elimination product (propenyl-thiazole) is prone to polymerization unless stabilized by electron-withdrawing groups .

Comparative Reactivity with Structural Analogs

Reactivity trends for related thiazoles highlight the influence of substituent position and electronic effects:

CompoundSubstituentReactivity (vs. 2-(1-Chloro-2-methylpropyl)-1,3-thiazole)
2-ChlorothiazoleCl at C210x faster substitution due to less steric hindrance
5-(3-Chloro-2-methylpropyl)-1,3-thiazoleCl at C5Reduced ring-directed electrophilic substitution
4-MethylthiazoleCH₃ at C4No substitution; reactive in alkylation instead

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric thiazole derivatives.

  • Photodegradation : UV exposure in methanol generates 2-(2-methylpropyl)-1,3-thiazole via radical-mediated dechlorination.

Scientific Research Applications

2-(1-Chloro-2-methylpropyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloro group and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent positions, ring systems, or functional groups, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences CAS Number References
2-(3-Chloro-2-methylpropyl)-1,3-thiazole C₇H₁₀ClNS 175.68 Chlorine at 3-position of the propyl chain 1501388-35-7
5-Chloro-2-methyl-1,3-thiazole C₄H₄ClNS 133.60 Simpler structure: methyl at 2-position, Cl at 5 57268-15-2
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole C₆H₉ClN₂S 176.67 Thiadiazole ring (two N atoms) vs. thiazole 13242-92-7
5-(3-Chloro-2,2-dimethylpropyl)-1,2,3-thiadiazole C₇H₁₁ClN₂S 190.69 Additional methyl group on propyl chain 1849276-37-4
  • Substituent Position Impact : The position of the chlorine atom (e.g., 1- vs. 3-chloro on the propyl chain) affects steric hindrance and electronic distribution, influencing reactivity and binding interactions .
  • Ring System Differences : Thiadiazoles (e.g., 1,2,3-thiadiazole in ) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability compared to thiazoles .

Physicochemical Properties

  • Molecular Weight and Polarity : Bulkier substituents (e.g., 2,2-dimethylpropyl in ) increase molecular weight and lipophilicity (LogP ~2.1 for simpler thiazoles vs. higher values for branched analogs) .

Key Research Findings

  • Structure-Activity Relationships (SAR) : Chlorine and methyl groups at specific positions (e.g., 2-methyl in ) optimize bioactivity by balancing lipophilicity and target binding .
  • Synthetic Challenges : Branched substituents (e.g., 2-methylpropyl) require precise control during cyclization to avoid regioisomeric byproducts .
  • Industrial Relevance : Thiazole derivatives are prioritized in drug development pipelines, with patents highlighting their versatility .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight LogP Key Applications
2-(1-Chloro-2-methylpropyl)-1,3-thiazole C₇H₁₀ClNS 175.68 ~2.5* Pharmaceutical intermediates
5-Chloro-2-methyl-1,3-thiazole C₄H₄ClNS 133.60 2.10 Patent-based drug candidates
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole C₆H₉ClN₂S 176.67 ~2.8* Agrochemicals

*Estimated based on structural analogs.

Biological Activity

The compound 2-(1-Chloro-2-methylpropyl)-1,3-thiazole is a member of the thiazole family, known for its diverse biological activities. Thiazoles are heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H8ClN1S\text{C}_6\text{H}_8\text{ClN}_1\text{S}

This compound features a thiazole ring, which contributes to its biological properties. The presence of the chlorine atom and the branched alkyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

Thiazoles are well-documented for their antimicrobial properties. Studies have shown that various thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for thiazole derivatives often range from 0.008 to 0.06 µg/mL against pathogens like Staphylococcus pneumoniae and Streptococcus pyogenes .
  • In a comparative study, certain thiazole derivatives demonstrated MIC values of 5–10 µg/mL against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, indicating promising antibacterial efficacy .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureusTBD
Thiazole Derivative AE. coli5
Thiazole Derivative BPseudomonas aeruginosa10
Thiazole Derivative CStreptococcus pneumoniae0.008

Anticancer Activity

Research indicates that thiazoles may also possess anticancer properties. A study highlighted that certain thiazole derivatives induced cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism involved the inhibition of histone deacetylases (HDAC), leading to increased acetylation levels of histones and subsequent apoptosis .

Case Study: Anticancer Efficacy
In a detailed study involving multiple human tumor cell lines:

  • Compounds were evaluated for cytotoxicity.
  • Results indicated that compounds with electron-withdrawing groups (e.g., chlorine) displayed enhanced inhibitory activity compared to those with electron-donating groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some thiazoles inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication .
  • Induction of Apoptosis : In cancer cells, thiazoles can trigger apoptosis through caspase activation pathways .

Q & A

Q. What are the standard synthetic routes for 2-(1-Chloro-2-methylpropyl)-1,3-thiazole, and how can reaction conditions be optimized?

Answer: Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, POCl3-mediated reactions under reflux (90°C, 3 hours) are effective for forming the thiazole core . Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst choice (e.g., Lewis acids for regioselectivity). Kinetic studies using HPLC or GC-MS can monitor intermediate stability and byproduct formation .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Answer:

  • X-ray crystallography resolves stereochemistry and bond angles, as demonstrated for related thiazoles (e.g., C–Cl bond length analysis in 2-chloro-5-chloromethyl-1,3-thiazole) .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions, with characteristic shifts for thiazole protons (~6.5–8.5 ppm) and chloromethyl groups (~4.5 ppm) .
  • FT-IR confirms functional groups (e.g., C–S stretching at 650–850 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

Answer:

  • Antimicrobial assays : Broth microdilution against E. coli and S. aureus (MIC values), following CLSI guidelines .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7), using IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays for kinase or protease activity, with positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can conflicting bioactivity data between similar thiazole derivatives be resolved?

Answer:

  • Meta-analysis : Compare substituent effects across studies (e.g., chloro vs. bromo groups altering LogP and membrane permeability) .
  • Dose-response reevaluation : Test compounds under standardized conditions (pH 7.4, 37°C) to control for assay variability .
  • Structural analogs : Synthesize derivatives with modified side chains (e.g., replacing chloromethyl with nitrophenyl) to isolate pharmacophores .

Q. What computational methods predict the compound’s reactivity and target interactions?

Answer:

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to assess electrophilicity at the thiazole sulfur and chloromethyl carbon .
  • Molecular docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase), validating poses with crystallographic data from PubChem .
  • MD simulations : Simulate solvation effects (e.g., water/octanol) to predict pharmacokinetic properties .

Q. How can synthetic yields be improved while minimizing hazardous byproducts?

Answer:

  • Green chemistry approaches : Replace POCl3 with ionic liquids or microwave-assisted synthesis to reduce toxicity .
  • Catalytic systems : Use Pd/C or zeolites to enhance regioselectivity in cyclization steps .
  • Byproduct analysis : Employ LC-MS to identify and quantify impurities, guiding purification via column chromatography (silica gel, hexane/EtOAc) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Fragment-based design : Synthesize analogs with incremental modifications (e.g., methyl → ethyl groups) and correlate changes with bioactivity .
  • 3D-QSAR : Build CoMFA models using steric/electrostatic fields from crystallographic data .
  • Proteomic profiling : Use affinity chromatography to identify binding partners in cell lysates .

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